molecular formula C10H18N2O B2506929 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME CAS No. 890095-17-7

1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME

Cat. No.: B2506929
CAS No.: 890095-17-7
M. Wt: 182.267
InChI Key: VLFXIXTWZUYHAF-PKNBQFBNSA-N
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Description

1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME is a chemical compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME typically involves several steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Quinolone Core: The initial step involves the synthesis of the quinolone core, which can be achieved through various methods such as the Skraup synthesis or the Friedländer synthesis.

    Reduction: The quinolone core is then subjected to reduction reactions to form the octahydroquinolone derivative.

    Oximation: The final step involves the conversion of the ketone group in the octahydroquinolone to an oxime group using hydroxylamine under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE OXIME can be compared with other similar compounds, such as:

    1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE: Lacks the oxime group, leading to different chemical reactivity and applications.

    1-METHYLOCTAHYDRO-4(1H)-QUINOLINONE N-OXIDE:

The uniqueness of this compound lies in its oxime group, which provides distinct reactivity and potential for various applications.

Properties

IUPAC Name

(NE)-N-(1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12-7-6-9(11-13)8-4-2-3-5-10(8)12/h8,10,13H,2-7H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXIXTWZUYHAF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NO)C2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=N\O)/C2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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